(R)-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid
Overview
Description
®-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a trifluoromethylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl group, followed by the introduction of the trifluoromethylbenzyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and improved safety. The use of continuous flow processes allows for the efficient introduction of the tert-butoxycarbonyl group and the trifluoromethylbenzyl group, making the production process more sustainable and scalable .
Chemical Reactions Analysis
Types of Reactions
®-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as amines or halides.
Scientific Research Applications
®-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Mechanism of Action
The mechanism of action of ®-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can act as a protective group, allowing the compound to interact selectively with its target. The trifluoromethylbenzyl group can enhance the compound’s binding affinity and stability, leading to improved efficacy in its applications .
Comparison with Similar Compounds
Similar Compounds
®-1-(tert-Butoxycarbonyl)-2-benzylpyrrolidine-2-carboxylic acid: Similar structure but lacks the trifluoromethyl group.
®-1-(tert-Butoxycarbonyl)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid: Contains a methyl group instead of a trifluoromethyl group.
®-1-(tert-Butoxycarbonyl)-2-(3-chlorobenzyl)pyrrolidine-2-carboxylic acid: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in ®-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability. These features make it particularly valuable in drug development, as they can enhance the compound’s bioavailability and efficacy compared to similar compounds .
Properties
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3NO4/c1-16(2,3)26-15(25)22-9-5-8-17(22,14(23)24)11-12-6-4-7-13(10-12)18(19,20)21/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,23,24)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGUGSIKOXDJSI-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=CC=C2)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC(=CC=C2)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375979 | |
Record name | (R)-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959576-50-2 | |
Record name | 1-(1,1-Dimethylethyl) (2R)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2-pyrrolidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959576-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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